molecular formula C5H11N3 B15322985 (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine

Cat. No.: B15322985
M. Wt: 113.16 g/mol
InChI Key: OPNWKBXQNZRYFX-UHFFFAOYSA-N
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Description

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine is a heterocyclic compound that contains an imidazole ring Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The scalability of these methods makes them suitable for producing significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct chemical and biological properties compared to other imidazole derivatives .

Properties

Molecular Formula

C5H11N3

Molecular Weight

113.16 g/mol

IUPAC Name

(1-methyl-4,5-dihydroimidazol-2-yl)methanamine

InChI

InChI=1S/C5H11N3/c1-8-3-2-7-5(8)4-6/h2-4,6H2,1H3

InChI Key

OPNWKBXQNZRYFX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1CN

Origin of Product

United States

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